

Applications of DFHO with Squash and Broccoli™ Aptamers: Detailed Application Notes and Protocols

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Compound of Interest

Compound Name: DFHO

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This document provides detailed application notes and experimental protocols for the use of the fluorophore **DFHO** in conjunction with the Squash and Broccoli™ RNA aptamers. These systems offer powerful tools for real-time imaging of RNA in living cells, quantitative analysis of transcription, and the development of novel biosensors.

Introduction to DFHO, Squash, and Broccoli Aptamers

DFHO (3,5-difluoro-4-hydroxybenzylidene imidazolinone-2-oxime) is a fluorogenic dye that is structurally analogous to the chromophore found in red fluorescent proteins (RFP).[1] On its own, **DFHO** exhibits low background fluorescence.[2][3] However, upon binding to specific RNA aptamers, its fluorescence is significantly enhanced.[1]

Squash is a fluorogenic RNA aptamer that was developed by evolving a naturally occurring adenine riboswitch.[4][5] This evolutionary approach resulted in an aptamer with improved intracellular folding and photostability.[6][7] Squash binds to **DFHO** with high affinity and activates its orange fluorescence.[4]

Broccoli is another fluorescent RNA aptamer, identified through a combination of in vitro selection (SELEX) and fluorescence-activated cell sorting (FACS).[8] While initially

characterized with the green-fluorescent fluorophore DFHBI, Broccoli and its derivatives can also bind to and activate the fluorescence of **DFHO**, typically resulting in red fluorescence.[\[1\]](#)[\[3\]](#)[\[9\]](#)

The spectral separation of Squash-**DFHO** (orange) and the original Broccoli-DFHBI (green) systems allows for multiplexed imaging and the development of ratiometric sensors.[\[4\]](#)

Quantitative Data

The following table summarizes the key photophysical and binding properties of **DFHO** and its complexes with Squash and Broccoli aptamers.

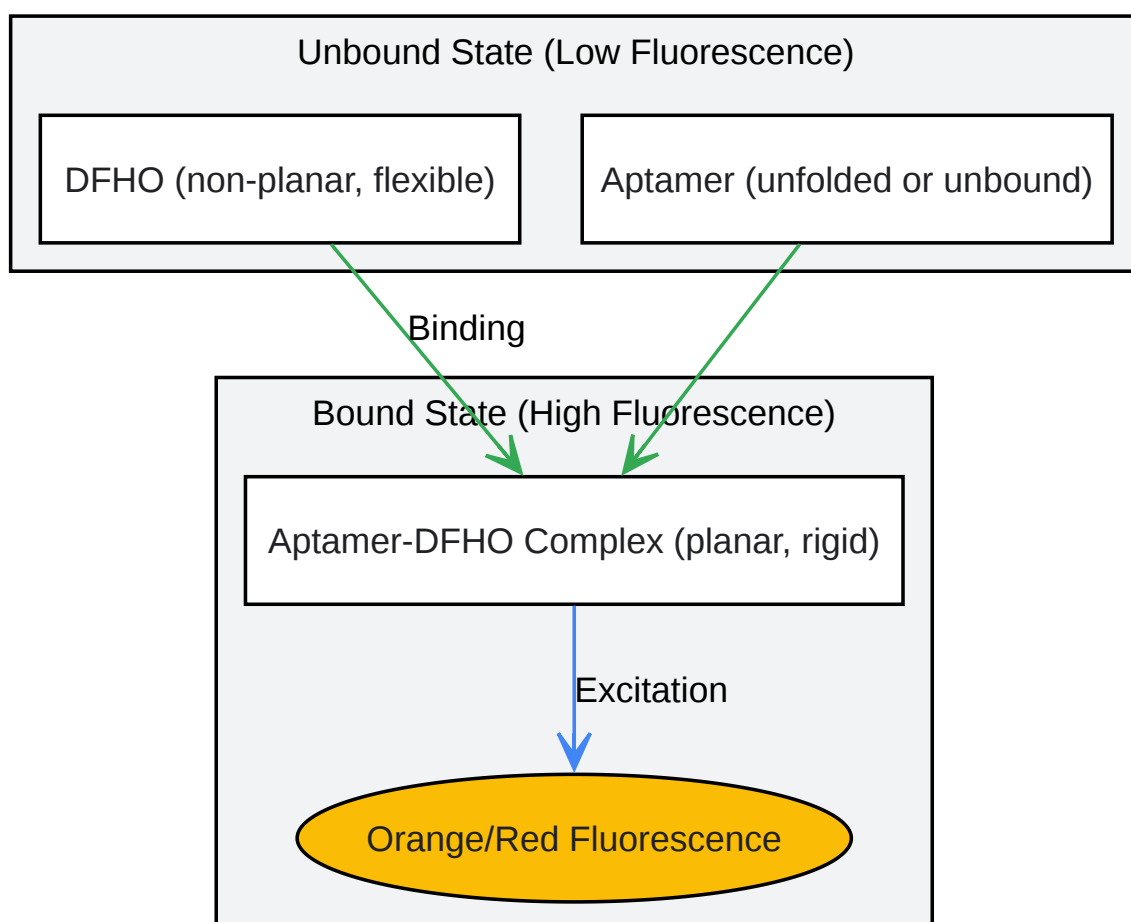
Property	Squash-DFHO	Broccoli-DFHO (Red Broccoli)	Notes
Excitation Maximum (λ_{ex})	495 nm[4]	515 nm[3]	
Emission Maximum (λ_{em})	562 nm[4]	575 nm[3]	The Broccoli-DFHO complex is often referred to as "Red Broccoli".
Extinction Coefficient (ϵ)	24,600 M ⁻¹ cm ⁻¹ [4]	Similar to Corn-DFHO (29,000 M ⁻¹ cm ⁻¹)	Data for Red Broccoli is not explicitly stated but is comparable to other DFHO-aptamer complexes.[10]
Quantum Yield (Φ)	0.60[4]	Not explicitly stated	
Dissociation Constant (Kd)	54 nM[4]	~11 μ M (for parental Broccoli)[4]	Note the significantly weaker affinity of the original Broccoli aptamer for DFHO compared to Squash.
Melting Temperature (Tm)	~50.5 °C[4]	Not explicitly stated	Indicates high thermal stability of the Squash-DFHO complex.
Brightness ($\epsilon \times \Phi$)	204 (relative to Broccoli/DFHBI-1T)[4]	Not explicitly stated	Squash-DFHO is a very bright RNA-fluorophore complex.

Signaling Pathway and Experimental Workflow

Mechanism of Fluorescence Activation

The fundamental principle underlying these applications is the induced fluorescence of **DFHO** upon binding to a correctly folded aptamer. In its unbound state, **DFHO** is flexible and non-

fluorescent. The aptamer provides a binding pocket that constrains the fluorophore in a planar conformation, leading to a significant increase in fluorescence quantum yield.

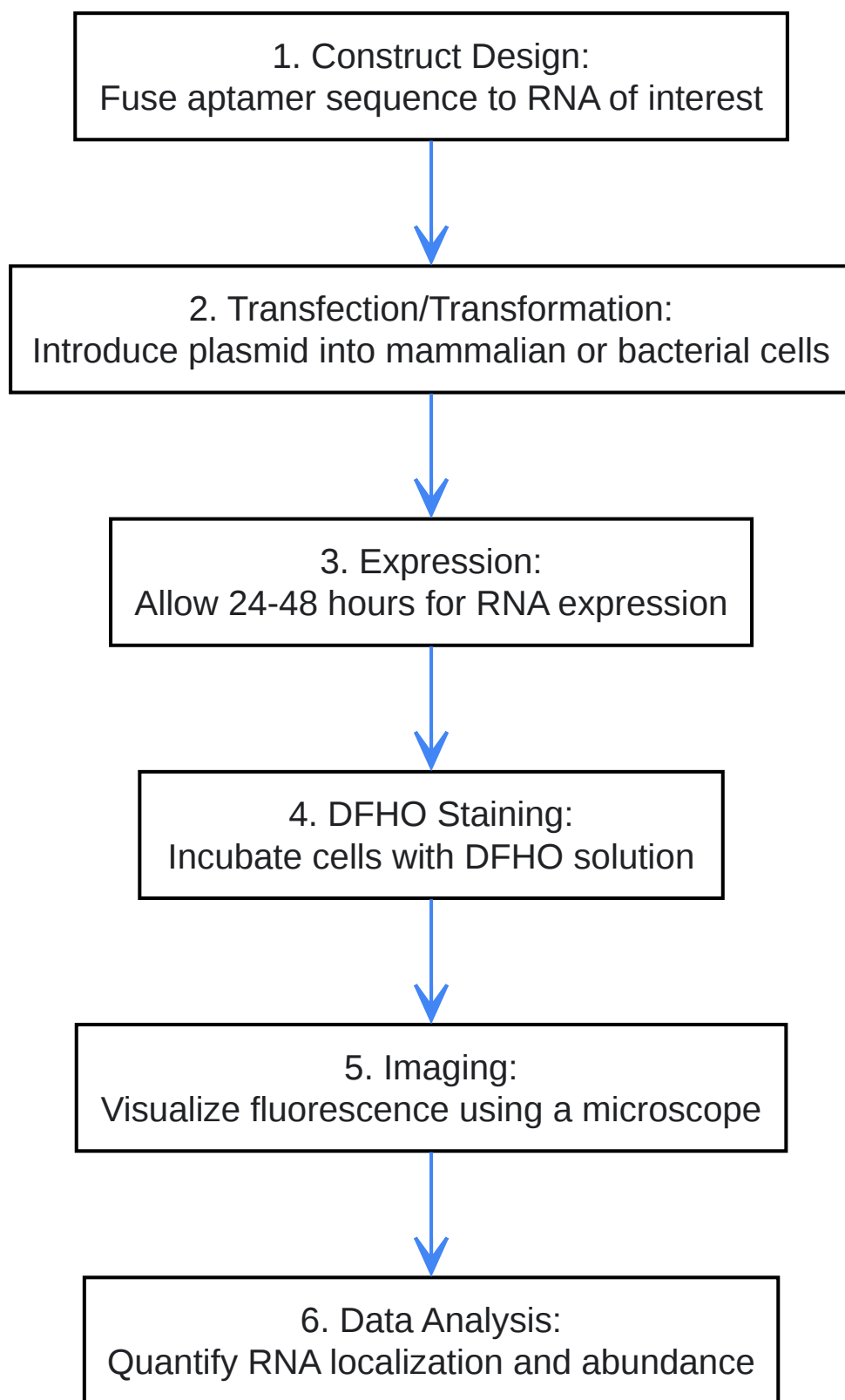


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Caption: Fluorescence activation of **DFHO** by RNA aptamers.

General Experimental Workflow for Live-Cell Imaging

The following diagram outlines a typical workflow for visualizing RNA tagged with Squash or Broccoli aptamers in living cells.



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Caption: General workflow for live-cell RNA imaging.

Application Notes and Protocols

Application 1: Live-Cell Imaging of RNA

Application Note: This protocol enables the visualization of the subcellular localization and dynamics of specific RNA transcripts in real-time. By genetically fusing the Squash or Broccoli aptamer sequence to an RNA of interest, the transcript can be fluorescently labeled by adding cell-permeable **DFHO** to the culture medium. This approach avoids the need for fixed cells or microinjection. Squash-**DFHO** is particularly well-suited for this application due to its high brightness and photostability.^[4]

Protocol: Live-Cell Imaging in Mammalian Cells

Materials:

- Mammalian cell line of interest (e.g., HEK293T)
- Plasmid DNA encoding the Squash/Broccoli-tagged RNA of interest
- Transfection reagent (e.g., Lipofectamine)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Imaging medium (e.g., phenol red-free DMEM)
- **DFHO** stock solution (10 mM in DMSO, store at -20°C)^[1]
- Glass-bottom imaging dishes
- Fluorescence microscope with appropriate filter sets (e.g., YFP or custom filters for orange/red fluorescence)

Procedure:

- **Cell Seeding:** Seed mammalian cells in a glass-bottom imaging dish to be 70-90% confluent on the day of transfection.
- **Transfection:** Transfect the cells with the plasmid DNA encoding the aptamer-tagged RNA using a suitable transfection reagent, following the manufacturer's protocol.

- Expression: Allow the cells to express the tagged RNA for 24-48 hours post-transfection.
- **DFHO** Staining:
 - Prepare a working solution of **DFHO** in imaging medium. A final concentration of 10-20 μM is a good starting point.[\[1\]](#)[\[2\]](#)
 - Replace the cell culture medium with the **DFHO**-containing imaging medium.
- Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.
- Imaging:
 - Mount the dish on a fluorescence microscope equipped for live-cell imaging.
 - For Squash-**DFHO**, use an excitation wavelength around 495 nm and collect emission around 562 nm.[\[4\]](#)
 - For Red Broccoli-**DFHO**, use an excitation wavelength around 515 nm and collect emission around 575 nm.[\[3\]](#)
 - Acquire images using minimal excitation light to reduce phototoxicity.

Application 2: In Vitro Transcription Monitoring

Application Note: The **DFHO**-aptamer system can be used to monitor the kinetics of RNA synthesis in real-time. By including **DFHO** in an in vitro transcription reaction containing a DNA template with an aptamer sequence downstream of a promoter, fluorescence will be generated as the full-length aptamer is transcribed and folds. This allows for quantitative analysis of transcription rates under various conditions.

Protocol: Real-time In Vitro Transcription Assay

Materials:

- Linear DNA template containing a T7 promoter upstream of the Squash or Broccoli aptamer sequence.

- T7 RNA Polymerase
- 5x Transcription Buffer (e.g., 200 mM Tris-HCl pH 7.9, 30 mM MgCl₂, 50 mM DTT, 50 mM NaCl)
- rNTP mix (10 mM each of ATP, GTP, CTP, UTP)
- **DFHO** stock solution (10 mM in DMSO)
- Nuclease-free water
- Fluorometer or plate reader

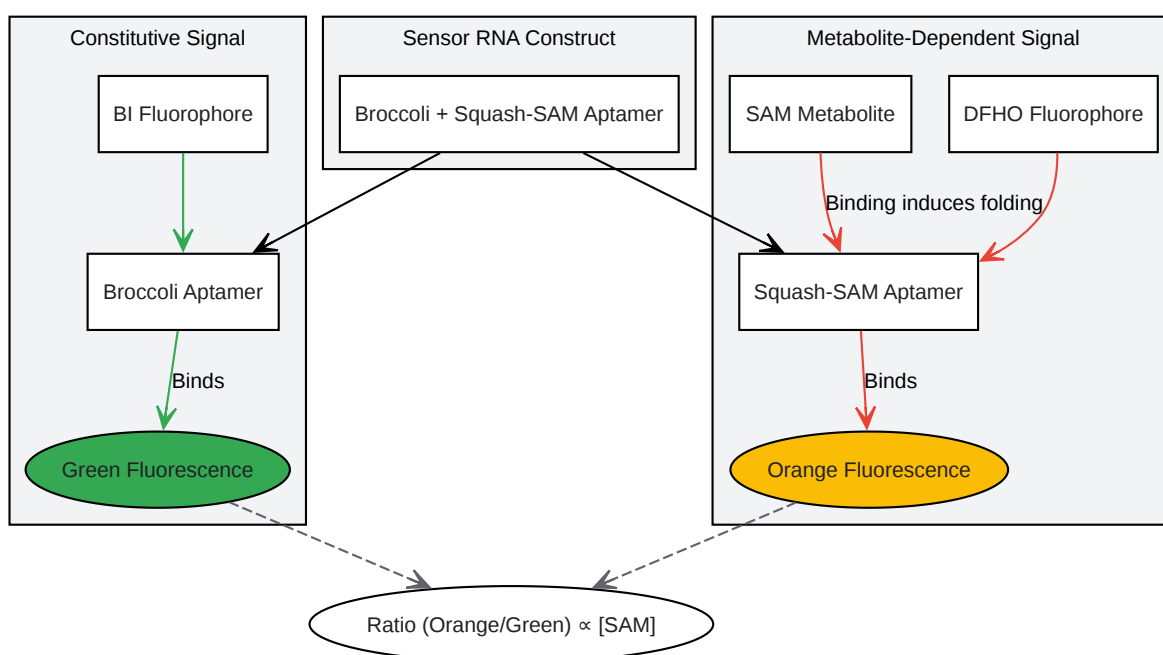
Procedure:

- Reaction Setup: Assemble the transcription reaction on ice. For a 20 µL reaction:
 - 4 µL 5x Transcription Buffer
 - 2 µL 10 mM rNTPs
 - 1 µL DNA template (100-200 ng)
 - 1 µL T7 RNA Polymerase
 - 1 µL **DFHO** (final concentration 10-20 µM)
 - Nuclease-free water to 20 µL
- Incubation: Incubate the reaction at 37°C in the fluorometer or plate reader.
- Data Acquisition: Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for the desired duration of the experiment. Use excitation and emission wavelengths appropriate for the chosen aptamer-**DFHO** pair.
- Data Analysis: Plot fluorescence intensity versus time. The initial linear portion of the curve can be used to calculate the transcription rate.

Application 3: Ratiometric Biosensors for Metabolite Imaging

Application Note: The spectral separation of the Broccoli-BI (green) and Squash-**DFHO** (orange) systems allows for the creation of ratiometric biosensors.^[4] In this design, one aptamer serves as a constitutive internal control, while the other is linked to a metabolite-sensing aptamer. The ratio of the two fluorescence signals provides a quantitative measure of the target metabolite concentration, independent of variations in sensor expression levels.

Signaling Pathway of a Ratiometric SAM Sensor:



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